

3-chloro-N-(2-phenoxyphenyl)benzamide

physical and chemical properties

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Compound of Interest

Compound Name: 3-chloro-N-(2-phenoxyphenyl)benzamide

Cat. No.: B290677

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Technical Guide: **3-chloro-N-(2-phenoxyphenyl)benzamide**

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for **3-chloro-N-(2-phenoxyphenyl)benzamide** is not readily available in the public domain. This guide provides information based on structurally related compounds and general synthetic methodologies. All quantitative data and experimental protocols should be considered predictive and require experimental validation.

Introduction

3-chloro-N-(2-phenoxyphenyl)benzamide is a molecule belonging to the N-aryl benzamide class of compounds. While specific data for this compound is scarce, its structural motifs—a chlorinated benzoyl group and a phenoxy-substituted aniline moiety—are present in various biologically active molecules. This guide aims to provide a comprehensive overview of its predicted physical and chemical properties, a proposed synthetic route, and potential areas of biological investigation based on analogous structures.

Predicted Physicochemical Properties

Quantitative physical and chemical properties for **3-chloro-N-(2-phenoxyphenyl)benzamide** have not been experimentally determined in available literature. The following table

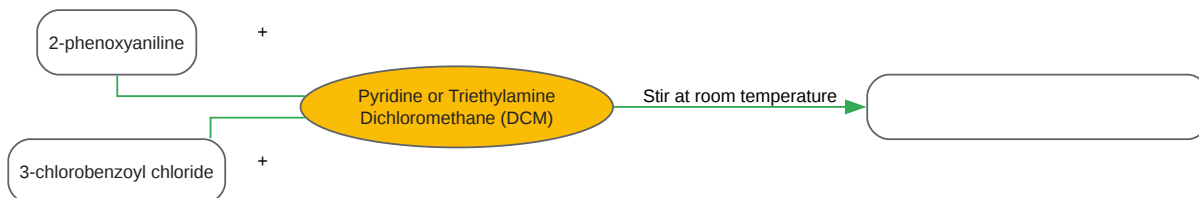
summarizes key computed descriptors for structurally similar compounds to provide an estimated profile.

Property	3-chloro-N-(2-fluorophenyl)benzamide[1]	3-chloro-N-(2,3-dimethylphenyl)benzamide [2][3]
Molecular Formula	C ₁₃ H ₉ ClFNO	C ₁₅ H ₁₄ ClNO
Molecular Weight	249.67 g/mol	259.73 g/mol
XLogP3	3.2	3.6
Hydrogen Bond Donor Count	1	1
Hydrogen Bond Acceptor Count	1	1
Rotatable Bond Count	2	2
Exact Mass	249.0356698 Da	259.0763918 Da
Topological Polar Surface Area	29.1 Å ²	29.1 Å ²

Synthesis and Experimental Protocols

A plausible synthetic route for **3-chloro-N-(2-phenoxyphenyl)benzamide** involves the acylation of 2-phenoxyaniline with 3-chlorobenzoyl chloride. This is a standard method for the formation of N-aryl amides.

Proposed Synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamide



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Caption: Proposed reaction scheme for the synthesis of **3-chloro-N-(2-phenoxyphenyl)benzamide**.

Detailed Experimental Protocol (Proposed):

- **Reaction Setup:** To a solution of 2-phenoxyaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (1.2 equivalents).
- **Addition of Acyl Chloride:** Slowly add a solution of 3-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

General Workflow for Synthesis and Purification

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```

Caption: Potential inhibition of the WNK-SPAK/OSR1 signaling pathway by N-(phenoxyphenyl)benzamide derivatives.

Further research would be required to determine if **3-chloro-N-(2-phenoxyphenyl)benzamide** exhibits similar inhibitory properties or other biological activities.

Conclusion

3-chloro-N-(2-phenoxyphenyl)benzamide is a compound for which specific experimental data is currently lacking in the scientific literature. This guide has provided a predictive overview of its properties and a plausible synthetic route based on established chemical principles and the characteristics of structurally related compounds. The information herein serves as a foundational resource for researchers interested in the synthesis and potential biological evaluation of this and similar N-aryl benzamide derivatives. All proposed methodologies and predicted properties require experimental verification.

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References

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